molecular formula C15H25N3O3S B017413 N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester CAS No. 154248-99-4

N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester

Cat. No. B017413
CAS RN: 154248-99-4
M. Wt: 327.4 g/mol
InChI Key: WMOQPDKCUZISQT-LBPRGKRZSA-N
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Description

“N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester” is a chemical compound with the molecular formula C15H25N3O3S . It is an intermediate in the synthesis of Ritonavir , a medication used to treat and prevent the human immunodeficiency virus (HIV) .


Synthesis Analysis

The synthesis of “N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester” involves the use of a 500 ml 3-neck round bottom flask equipped with a mechanical stirrer, nitrogen atmosphere, thermocouple, heating mantle, and condenser . The product of Example 27B (28.1 g, 0.165 mols), phenoxycarbonyl- (L)-valine (41.5 g, 0.165 mol), and 155 ml toluene are charged into the flask .


Molecular Structure Analysis

The molecular structure of “N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester” is represented by the molecular formula C15H25N3O3S . The compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .

Scientific Research Applications

  • Enantiomeric Separation : N-dodecoxycarbonyl-(S)-valine, a related compound, has been effective for the enantiomeric separation of benzoylated amino acids, especially for 3,5-dinitrobenzoyl derivatives (Hove & Sandra, 1995).

  • Synthesis of Aminoalcohols and Thiones : This compound is used in the synthesis of various aminoalcohols and thiones, as explored in a study by Ye (1998) (L. Ye, 1998).

  • Gas Chromatography Applications : N-trifluoroacetylmethyl esters, which are related to this compound, have been shown to yield single peaks in gas chromatography for amino acids like alanine, valine, isoleucine, and others (Saroff & Karmen, 1960).

  • Intermediate in Metabolic Pathway Studies : N-Hydroxy-O-triisopropylsilyl-alpha-L-amino acid methyl esters are important intermediates for studying natural alpha-L-amino acid metabolic pathways (Di Gioia et al., 2005).

  • Synthesis of Gold(I) Thiolates : This compound is used in the synthesis of gold(I) thiolates containing amino acid ester ligands, which have potential biological interest (Gutiérrez et al., 2013).

  • Phase Transitions in Solid Chiral Compounds : A study by Tomašić et al. (2006) indicates its application in understanding the thermal phase transitions of solid chiral N,N′-carbonyl-bis-(l-amino acids) and their methyl and benzyl esters (Tomašić, Makarević, & Jokić, 2006).

  • Synthesis of Proteomimetic Polyenes : This compound has been used in the development of proteomimetic polyenes, polymers with potential applications in drug delivery and biomedicine (Cheuk et al., 2003).

  • Synthesis of Chiral Heterocyclic Synthetic Blocks : N-acyl and N-alkoxycarbonyl dipeptide esters, similar to the compound , are key in the formation of chiral heterocyclic synthetic building blocks (Papadopoulos et al., 1991).

  • Electrokinetic Capillary Chromatography : Chiral linear polymers containing L-amino acid moieties, related to this compound, can separate enantiomeric solutes in this chromatography method (Hamada & Dobashi, 2002).

properties

IUPAC Name

methyl (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-9(2)12(14(19)21-6)17-15(20)18(5)7-11-8-22-13(16-11)10(3)4/h8-10,12H,7H2,1-6H3,(H,17,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOQPDKCUZISQT-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441229
Record name N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester

CAS RN

154248-99-4
Record name N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester

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